Methyl 2-(2-chloropropanoyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylate
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Description
Spiro compounds are a class of organic compounds that have two rings sharing a single atom . They have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers .
Synthesis Analysis
The synthesis of spiro compounds often involves the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . The development of drugs with potential antioxidant activities is of great importance since numerous investigations have shown that oxidative stress is involved in the development and progression of numerous diseases .Molecular Structure Analysis
Spiro compounds, molecules containing two rings with only one shared atom, are an essential class of synthetic or naturally occurring substances. Their good balance between conformational restriction and flexibility makes them free from absorption and permeability issues .Chemical Reactions Analysis
Spiro compounds can undergo various chemical reactions. For example, cyclization of certain compounds in the presence of orthophosphoric acid leads to the formation of isomeric tricyclic spiro compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of spiro compounds can be influenced by even insignificant changes in the molecular structure . Most active compounds are characterized for having at least one oxygen atom .Mechanism of Action
Future Directions
Spiro compounds have a significant position in discovering drugs with potential antioxidant activities . They are being incorporated into more molecules with pharmacological applications, such as antidiabetic, anticancer, anti-Alzheimer’s, and in some cases, they have been successfully developed as commercial drugs .
properties
IUPAC Name |
methyl 2-(2-chloropropanoyl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-10(17)14(19)18-9-16(7-8-16)12-6-4-3-5-11(12)13(18)15(20)21-2/h3-6,10,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEFSQPEPIDROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2(CC2)C3=CC=CC=C3C1C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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